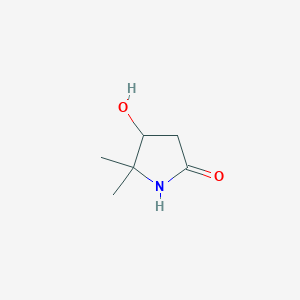
4-Hydroxy-5,5-dimethylpyrrolidin-2-one
Übersicht
Beschreibung
4-Hydroxy-5,5-dimethylpyrrolidin-2-one is a useful research compound. Its molecular formula is C6H11NO2 and its molecular weight is 129.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Various Products : It can be used to produce 2-(1-hydroxy-5,5-dimethylpyrrolidin-2-yl)propane-1,3-diol and ethyl, as mentioned in the research by Kaminsky and Lamchen (1967) in the "Journal of The Chemical Society C: Organic" (Kaminsky & Lamchen, 1967).
Catalysis in Titrimetric Analysis : 4-Dimethylaminopyridine, a derivative, is an effective catalyst for titrimetric determination of hydroxy groups in primary and secondary alcohols, as reported by Connors and Albert (1973) in the "Journal of Pharmaceutical Sciences" (Connors & Albert, 1973).
Synthesis of 1,4-Dicarbonyl Compounds : Its potential suitability for new syntheses of 1,4-dicarbonyl compounds is highlighted in research by Wedler, Costisella, and Schick (1990) in the "Journal Fur Praktische Chemie-chemiker-zeitung" (Wedler, Costisella, & Schick, 1990).
Studying Chemical and Enzymatic Reactions : 2-Amino-4-hydroxy-5,6-dimethyl-5,6,7,8-tetrahydropteridine, another derivative, is a model compound for studying chemical and enzymatic reactions of 5-methyl tetrahydrofolate, as discussed by Whiteley, Drais, and Huennekens (1969) in "Archives of Biochemistry and Biophysics" (Whiteley, Drais, & Huennekens, 1969).
Photochemical Reactions : The synthesis of 5-hydroxychromenes is used for studying the interaction between pyrrolidine and oxygen atoms in organic molecules, as per Apsimon, Herman, and Huber (1985) in the "Canadian Journal of Chemistry" (Apsimon, Herman, & Huber, 1985).
Templates in Medicinal Chemistry : It provides easy access to 3,4-disubstituted 5,5-dimethylpiperidines, which are valuable templates in medicinal chemistry, according to Mollet et al. (2011) in "The Journal of Organic Chemistry" (Mollet et al., 2011).
Investigation of Radical Scavengers and Antioxidants : The electrochemically assisted Fenton reaction, which generates hydroxyl radicals, allows for on-line analysis of their oxidation products, making it a useful tool for investigating new radical scavengers and antioxidants, as found in research by Jurva, Wikström, and Bruins (2002) in "Rapid Communications in Mass Spectrometry : RCM" (Jurva, Wikström, & Bruins, 2002).
Synthesis and Photochemistry : The compound and its derivatives can be used in photochemical reactions like photocycloaddition, photocyclodimerisation, and photoreduction, as investigated by Ihlefeld and Margaretha (1992) in "Helvetica Chimica Acta" (Ihlefeld & Margaretha, 1992).
Eigenschaften
IUPAC Name |
4-hydroxy-5,5-dimethylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-6(2)4(8)3-5(9)7-6/h4,8H,3H2,1-2H3,(H,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBINJZITHGAVRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC(=O)N1)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




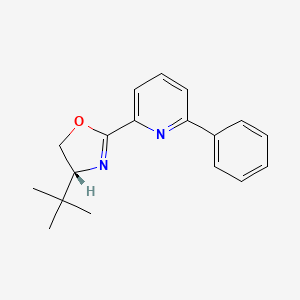
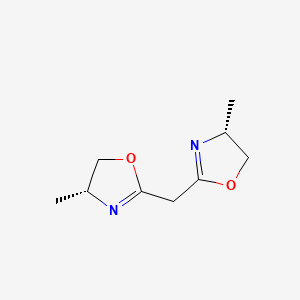
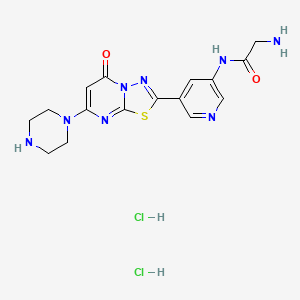
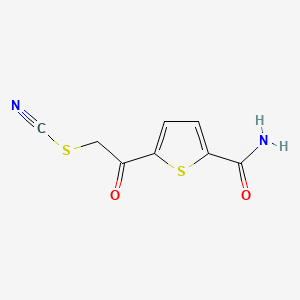
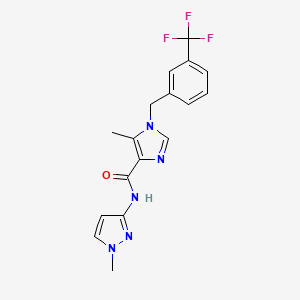
![2-[2-(3-chloro-4-methoxyphenyl)ethyl]-N-cyclohexyl-7-(3,5-dimethyl-1,2-oxazol-4-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B8180657.png)
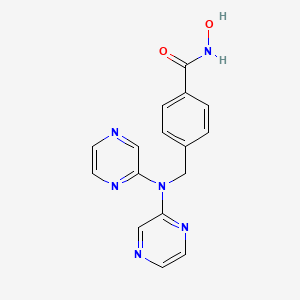
![2,6-dimethoxy-N-[4-methoxy-6-(pyrazol-1-ylmethyl)-1,2-benzoxazol-3-yl]benzenesulfonamide](/img/structure/B8180689.png)

![4-(6-amino-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-N-(4-methoxy-2-methylphenyl)-3-methylpiperazine-1-carboxamide](/img/structure/B8180699.png)
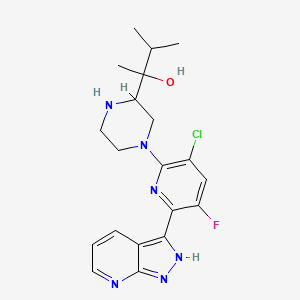
![2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]acetamide](/img/structure/B8180716.png)
![1-[4-[6-Amino-5-(methoxyiminomethyl)pyrimidin-4-yl]oxy-2-chlorophenyl]-3-ethylurea](/img/structure/B8180724.png)